Cas no 5204-87-5 (8,10,12-Octadecatrienoicacid, (8E,10E,12Z)-)
8,10,12-Octadecatrienoicacid, (8E,10E,12Z)- Chemical and Physical Properties
Names and Identifiers
-
- 8,10,12-Octadecatrienoicacid, (8E,10E,12Z)-
- (8E,10E,12Z)-octadeca-8,10,12-trienoic acid
- calendic acid
- (E,E,Z)-8,10,12-Octadecatrienoic Acid
- a-Calendic Acid
- 5204-87-5
- trans,trans,cis-8,10,12-octadecatrienoic acid
- PD133763
- Q2823246
- SCHEMBL16618482
- CHEBI:86148
- 8E,10E,12Z-octadecatrienoic acid
- C18:3n-6,8,10
- 8(E),10(E),12(Z)-Octadecatrienoic acid
- SCHEMBL37277
- (8E,10E,12Z)-octadecatrienoic acid
- alpha-calendic acid
- Calendulicacid
- (8E,10E,12Z)-8,10,12-Octadecatrienoic acid
- trans-8, trans-10, cis-12-octadecatrienoic acid
- AKOS040755503
- Calendulic acid
- DTXSID80897455
- DK8G4N35L5
- UNII-DK8G4N35L5
- LMFA01030144
-
- Inchi: 1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+
- InChI Key: DQGMPXYVZZCNDQ-KBPWROHVSA-N
- SMILES: OC(CCCCCC/C=C/C=C/C=C\CCCCC)=O
Computed Properties
- Exact Mass: 278.2247
- Monoisotopic Mass: 278.22458
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 13
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.7
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 0.924
- Boiling Point: 423.4°Cat760mmHg
- Flash Point: 320.1°C
- Refractive Index: 1.49
- PSA: 37.3
8,10,12-Octadecatrienoicacid, (8E,10E,12Z)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Larodan | 10-1873-7-25mg |
8(E),10(E),12(Z)-Octadecatrienoic acid |
5204-87-5 | >98% | 25mg |
€345.00 | 2025-03-07 | |
| 1PlusChem | 1P00DPS6-1mg |
calendic acid |
5204-87-5 | ≥98% | 1mg |
$100.00 | 2024-04-30 | |
| 1PlusChem | 1P00DPS6-5mg |
calendic acid |
5204-87-5 | ≥98% | 5mg |
$313.00 | 2024-04-30 | |
| 1PlusChem | 1P00DPS6-10mg |
calendic acid |
5204-87-5 | ≥98% | 10mg |
$538.00 | 2024-04-30 |
8,10,12-Octadecatrienoicacid, (8E,10E,12Z)- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 8,10,12-Octadecatrienoicacid, (8E,10E,12Z)-
Comprehensive Analysis of 8,10,12-Octadecatrienoic Acid (CAS No. 5204-87-5): Properties, Applications, and Research Insights
8,10,12-Octadecatrienoic acid (CAS No. 5204-87-5), also known as (8E,10E,12Z)-Octadecatrienoic acid, is a naturally occurring unsaturated fatty acid with a unique conjugated triene structure. This compound has garnered significant attention in recent years due to its potential applications in nutrition, cosmetics, and biomedical research. The E/Z configuration of its double bonds at positions 8, 10, and 12 contributes to its distinct chemical reactivity and biological activity, making it a subject of ongoing scientific exploration.
In the context of current health and wellness trends, researchers are particularly interested in the potential bioactive properties of 8,10,12-octadecatrienoic acid. Studies suggest that conjugated fatty acids like this may influence metabolic processes, though more clinical evidence is needed. The compound's structural similarity to other bioactive lipids has led to investigations into its possible role in cellular signaling pathways, a topic frequently searched by professionals in biochemistry and nutraceutical research.
The physical and chemical properties of 5204-87-5 make it suitable for various industrial applications. With a molecular formula of C18H30O2 and a molecular weight of 278.43 g/mol, this omega-6 fatty acid derivative exhibits characteristics typical of polyunsaturated fatty acids, including sensitivity to oxidation and heat. These properties are crucial considerations for formulators working with this compound in cosmetic formulations or dietary supplements, addressing common queries about fatty acid stability in product development.
Recent advancements in analytical chemistry techniques have improved the detection and quantification of (8E,10E,12Z)-isomer in complex matrices. Modern HPLC and GC-MS methods allow researchers to study its distribution in natural sources and monitor its stability in formulated products. This technical capability responds to frequent searches about fatty acid analysis methods in academic and industrial laboratories.
In the cosmeceutical industry, there's growing interest in 8,10,12-octadecatrienoic acid's potential skin benefits. Preliminary studies suggest it may influence skin barrier function and inflammatory responses, aligning with current consumer demand for science-backed skincare ingredients. However, researchers emphasize the need for more comprehensive studies to fully understand its mechanism of action and optimal formulation strategies.
The biosynthetic pathways of 5204-87-5 in natural organisms present another area of active research. Scientists are investigating the enzymatic processes that create this specific conjugated triene system, with potential applications in biotechnological production. This research direction addresses common questions about sustainable sourcing of specialty fatty acids in the green chemistry community.
From a nutritional science perspective, the metabolism of (8E,10E,12Z)-octadecatrienoic acid in humans remains an important research topic. While not considered an essential fatty acid, its potential interactions with lipid metabolism pathways have prompted investigations into its bioavailability and tissue distribution. These studies respond to frequent searches about dietary fatty acids and their physiological effects.
In material science applications, the unique conjugated double bond system of 8,10,12-octadecatrienoic acid offers interesting possibilities for developing bio-based polymers. Researchers are exploring its potential as a building block for sustainable materials, addressing the growing demand for eco-friendly alternatives to petroleum-derived products. This application area frequently appears in searches related to green material innovation.
Quality control aspects of CAS 5204-87-5 are crucial for its various applications. Standardization of isomeric purity and development of appropriate storage conditions are active areas of method development, responding to industry needs for reliable fatty acid standards. These technical considerations are particularly relevant for manufacturers seeking to incorporate this compound into high-value products.
Future research directions for 8,10,12-octadecatrienoic acid may include more detailed investigations of its structure-activity relationships and potential synergistic effects with other bioactive compounds. As analytical techniques continue to advance, scientists anticipate gaining deeper insights into this interesting fatty acid's full range of properties and applications, potentially opening new avenues in functional ingredient development across multiple industries.